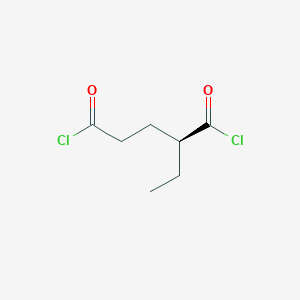

(2S)-2-ethylpentanedioyl dichloride

Beschreibung

(2S)-2-Ethylpentanedioyl dichloride (C₇H₁₀Cl₂O₂; molar mass: 197.06 g/mol) is a chiral acyl chloride derivative characterized by a pentanedioyl backbone with an ethyl substituent at the stereogenic C2 position (S-configuration). Its structure imparts unique steric and electronic properties, making it valuable in asymmetric synthesis and polymer chemistry. As a dichloride, it is highly reactive toward nucleophiles, serving as a precursor for esters, amides, and polyesters. However, its stereochemistry and branching differentiate it from linear analogs like adipoyl dichloride or glutaryl dichloride.

Eigenschaften

IUPAC Name |

(2S)-2-ethylpentanedioyl dichloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10Cl2O2/c1-2-5(7(9)11)3-4-6(8)10/h5H,2-4H2,1H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMMYOFCECDLEPC-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(=O)Cl)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CCC(=O)Cl)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-ethylpentanedioyl dichloride typically involves the reaction of (2S)-2-ethylpentanedioic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride groups. The general reaction is as follows:

(2S)-2-ethylpentanedioic acid+2SOCl2→(2S)-2-ethylpentanedioyl dichloride+2SO2+2HCl

Industrial Production Methods

On an industrial scale, the production of (2S)-2-ethylpentanedioyl dichloride may involve continuous flow processes to ensure efficient conversion and minimize by-products. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-ethylpentanedioyl dichloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The acyl chloride groups can react with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Hydrolysis: In the presence of water, (2S)-2-ethylpentanedioyl dichloride hydrolyzes to form (2S)-2-ethylpentanedioic acid and hydrochloric acid.

Reduction: The compound can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine) to neutralize the generated HCl.

Hydrolysis: Water or aqueous solutions under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Thioesters: Formed by reaction with thiols.

(2S)-2-ethylpentanedioic acid: Formed by hydrolysis.

Wissenschaftliche Forschungsanwendungen

(2S)-2-ethylpentanedioyl dichloride has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Polymer Chemistry: Utilized in the preparation of polyesters and polyamides.

Bioconjugation: Employed in the modification of biomolecules for research in biochemistry and molecular biology.

Medicinal Chemistry: Investigated for its potential use in the synthesis of drug candidates and bioactive molecules.

Wirkmechanismus

The mechanism of action of (2S)-2-ethylpentanedioyl dichloride involves its reactivity as an acylating agent. The acyl chloride groups are highly reactive towards nucleophiles, leading to the formation of covalent bonds with various functional groups. This reactivity is exploited in organic synthesis and bioconjugation applications.

Vergleich Mit ähnlichen Verbindungen

Structural and Stereochemical Differences

- Adipoyl Dichloride (C₆H₈Cl₂O₂) : A linear, symmetric dichloride lacking substituents. Its unhindered structure facilitates rapid nucleophilic acyl substitution, whereas the ethyl group in (2S)-2-ethylpentanedioyl dichloride introduces steric hindrance, slowing reactions with bulky nucleophiles .

- (2R)-2-Methylpentanedioyl Dichloride: A diastereomer of the target compound.

Physical and Chemical Properties

| Property | (2S)-2-Ethylpentanedioyl Dichloride | Adipoyl Dichloride | Glutaryl Dichloride |

|---|---|---|---|

| Molar Mass (g/mol) | 197.06 | 183.03 | 169.02 |

| Boiling Point (°C) | ~220 (estimated) | 245 | 198 |

| Reactivity with Amines | Moderate (steric hindrance) | High | High |

| Chirality | Yes (S-configuration) | No | No |

The ethyl group increases molar mass and likely elevates boiling point relative to glutaryl dichloride. Its chirality enables applications in asymmetric synthesis, unlike symmetric analogs .

Toxicity and Environmental Impact

Limited toxicological data exist for (2S)-2-ethylpentanedioyl dichloride, a common gap for niche chiral dichlorides. By contrast, adipoyl dichloride has well-documented respiratory toxicity . Environmental hazards remain unclassified, but hydrolysis products (e.g., HCl) necessitate careful waste management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.